
1-Bromo-1,1,2,2,3-pentadeuterioheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Brominated organic compounds, such as 1-Bromo-1,1,2,2,3-pentadeuterioheptane, are significant in organic synthesis due to their reactivity and utility in forming various chemical bonds and structures. The introduction of bromine atoms into organic molecules can significantly alter their physical, chemical, and reactivity profiles, making bromoalkanes critical intermediates in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of bromoalkanes typically involves the direct bromination of alkanes or alkenes. For example, the photo-bromination of alkanes with bromine or N-bromo compounds can yield mono-bromo-alkanes through a radical substitution mechanism, where bromine radicals abstract hydrogen atoms from the alkane, resulting in the formation of bromoalkanes with varying isomer distributions (Wang Baoren et al., 1984).
Molecular Structure Analysis
The molecular structure of bromoalkanes like 1-Bromo-1,1,2,2,3-pentadeuterioheptane can be analyzed using spectroscopic techniques such as NMR. These compounds exhibit characteristic chemical shifts due to the electronegative bromine atom affecting the electron density around adjacent carbon and hydrogen atoms, leading to distinctive NMR signatures that can help elucidate their structure.
Chemical Reactions and Properties
Bromoalkanes participate in various chemical reactions, including nucleophilic substitution and elimination reactions, due to the presence of a leaving group (Br). For instance, 1-bromo-1-lithioethene undergoes clean 1,2-addition with aldehydes and ketones to afford corresponding bromoalkenes, demonstrating the utility of bromoalkanes in synthesizing complex organic structures (Yehor Y. Novikov & P. Sampson, 2005).
Scientific Research Applications
Air-Sea Flux of Bromoform
Bromoform is a significant source of atmospheric organic bromine, important for its contribution to atmospheric chemistry through sea-to-air flux. This process is crucial for understanding the distribution of reactive halogens in the troposphere and lower stratosphere, highlighting the role of macroalgal and planktonic sources in atmospheric bromoform. The spatial and temporal variability of this flux underscores the complexity of bromine's biogeochemical cycle, necessitating further marine and atmospheric observations to refine our understanding of bromine delivery to the atmosphere (Quack & Wallace, 2003).
Bromocriptine Therapy and Its Mechanism
Bromocriptine, a sympatholytic dopamine D2 receptor agonist, showcases the therapeutic application of brominated compounds beyond their traditional scope. Its safety and tolerability profile, established over 30 years of clinical use for various conditions, including diabetes mellitus, highlights the diverse potential of brominated molecules in medical science. The review of its mechanism of action and safety provides insights into the broader pharmacological applications of brominated compounds (Naz et al., 2022).
Environmental Impact of Brominated Compounds
The review of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) underscores the environmental and health implications of brominated flame retardants. These compounds, found as trace contaminants, share toxicological profiles with their chlorinated analogs, posing risks of dermal, hepatic, and gastrointestinal toxicities. This area of research highlights the need for continued assessment of brominated compounds' environmental fate and toxicity, emphasizing the relevance of such studies in understanding and mitigating their impacts on human health and ecosystems (Mennear & Lee, 1994).
properties
IUPAC Name |
1-bromo-1,1,2,2,3-pentadeuterioheptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i5D,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXKDWGTSHCFPP-FIIAWYQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCC)C([2H])([2H])C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1,1,2,2,3-pentadeuterioheptane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

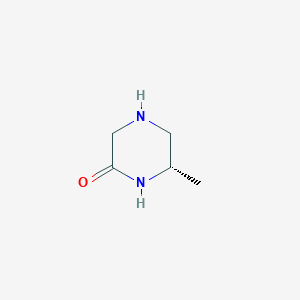
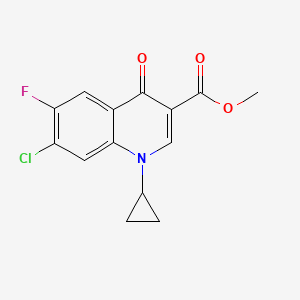

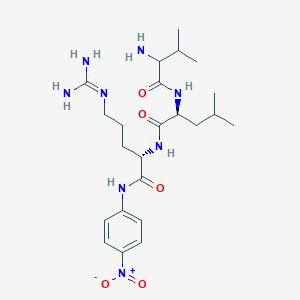
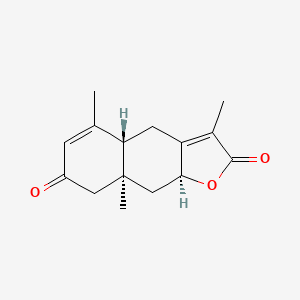


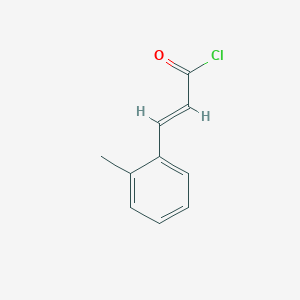
![N-[2-(acetylsulfamoyl)phenyl]acetamide](/img/structure/B1149316.png)